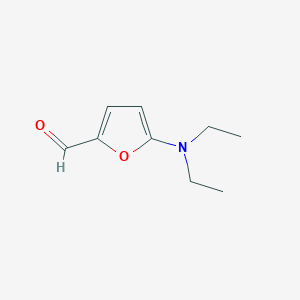

5-(Diethylamino)furan-2-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(diethylamino)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-10(4-2)9-6-5-8(7-11)12-9/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSLVNCXGGVYESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(O1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354317 | |

| Record name | 5-(diethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22868-59-3 | |

| Record name | 5-(diethylamino)-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(diethylamino)furfural CAS number 22868-59-3

An In-depth Technical Guide to 5-(diethylamino)furfural (CAS Number: 22868-59-3)

This technical guide provides a comprehensive overview of 5-(diethylamino)furfural, a versatile heterocyclic aldehyde. It is intended for researchers, scientists, and drug development professionals interested in the synthesis, properties, and applications of this compound.

Core Compound Information

5-(diethylamino)furfural , also known as 5-(diethylamino)-2-furaldehyde, is a furan derivative characterized by a diethylamino group at the 5-position and an aldehyde group at the 2-position of the furan ring. This substitution pattern imparts unique chemical reactivity and potential for diverse applications.

| Property | Value | Source |

| CAS Number | 22868-59-3 | Chem-Impex[1] |

| Molecular Formula | C₉H₁₃NO₂ | Chem-Impex[1] |

| Molecular Weight | 167.2 g/mol | Chem-Impex[1] |

| Appearance | Brownish black to yellow solid | Chem-Impex[1] |

| Purity | ≥ 95% (NMR) | Chem-Impex[1] |

| Storage Conditions | 0-8 °C | Chem-Impex[1] |

Synthesis

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable starting material, such as 5-nitro-2-furaldehyde or 5-bromo-2-furaldehyde, with diethylamine. The electron-withdrawing nature of the formyl group would activate the furan ring towards nucleophilic attack at the 5-position.

Hypothetical Experimental Protocol (based on analogous reactions):

Materials:

-

5-bromo-2-furaldehyde

-

Diethylamine

-

A suitable solvent (e.g., Dimethylformamide - DMF, or Dimethyl sulfoxide - DMSO)

-

A non-nucleophilic base (e.g., Potassium carbonate or Triethylamine)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

To a solution of 5-bromo-2-furaldehyde in the chosen solvent, add an excess of diethylamine and the base.

-

The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) under an inert atmosphere.

-

The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature and partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford pure 5-(diethylamino)furfural.

DOT Diagram: Hypothetical Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of 5-(diethylamino)furfural.

Spectroscopic Data

Detailed experimental spectroscopic data for 5-(diethylamino)furfural is not widely published. However, based on the known spectra of related furfural derivatives, the following characteristic signals can be anticipated:

¹H NMR:

-

An aldehyde proton signal (singlet) between δ 9.0 and 10.0 ppm.

-

Two doublets for the furan ring protons.

-

A quartet and a triplet corresponding to the ethyl groups of the diethylamino substituent.

¹³C NMR:

-

A signal for the aldehyde carbonyl carbon between δ 175 and 185 ppm.

-

Signals for the furan ring carbons.

-

Signals for the carbons of the diethylamino group.

IR Spectroscopy:

-

A strong carbonyl (C=O) stretching band for the aldehyde group around 1670-1690 cm⁻¹.

-

C-H stretching vibrations for the aldehyde and furan ring protons.

-

C-N stretching vibrations for the diethylamino group.

-

Characteristic furan ring vibrations.

Mass Spectrometry:

-

A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (167.2 g/mol ).

-

Fragmentation patterns characteristic of furfural derivatives, such as the loss of the formyl group.

Potential Applications and Biological Activity

5-(diethylamino)furfural is described as a versatile intermediate with potential applications in several fields:

-

Pharmaceutical Development: It serves as a building block for the synthesis of more complex molecules with potential therapeutic activities.[1] The diethylamino group can enhance the pharmacological properties of a molecule.

-

Dyes and Agrochemicals: The chromophoric furan system and the auxochromic diethylamino group suggest its potential use in the synthesis of dyes. Its structural features might also be incorporated into new agrochemical compounds.[1]

-

Flavors and Fragrances: Furfural and its derivatives are known for their characteristic aromas, indicating a potential application in the flavor and fragrance industry.[1]

While no specific studies on the biological activity or signaling pathways of 5-(diethylamino)furfural are available, research on related furfural compounds provides some insights. Furfural and 5-hydroxymethylfurfural (HMF) are known to inhibit the growth of various microorganisms. This inhibitory effect is believed to be due to their ability to damage cell membranes, inhibit enzymes involved in glycolysis and fermentation, and induce the formation of reactive oxygen species.

DOT Diagram: Potential Application Areas

Caption: Potential application areas for 5-(diethylamino)furfural.

Conclusion

5-(diethylamino)furfural is a promising chemical intermediate with a range of potential applications. While detailed experimental data is currently limited in the public domain, its structural similarity to other well-studied furfural derivatives allows for informed predictions regarding its synthesis and properties. Further research into the specific synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in various scientific and industrial fields.

References

An In-depth Technical Guide to 5-(Diethylamino)furan-2-carbaldehyde: Molecular Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular structure, properties, synthesis, and potential applications of 5-(diethylamino)furan-2-carbaldehyde. The information is curated for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Molecular Structure and Properties

This compound is a substituted furan derivative characterized by a diethylamino group at the 5-position and a carbaldehyde (formyl) group at the 2-position of the furan ring. This substitution pattern significantly influences the molecule's electronic properties and reactivity, making it a versatile intermediate in organic synthesis.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is typically a brownish-black to yellow solid and should be stored under refrigerated conditions (0-8 °C) to ensure stability.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.2 g/mol | [1] |

| CAS Number | 22868-59-3 | [1] |

| Appearance | Brownish black to yellow solid | [1] |

| Purity | ≥ 95% (NMR) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Spectral Data (Predicted and Analog-Based)

1.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the furan ring protons, the diethylamino group, and the aldehyde proton. The electron-donating nature of the diethylamino group will likely shift the signals of the furan protons upfield compared to unsubstituted furan-2-carbaldehyde.

1.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for the nine carbon atoms. The carbonyl carbon of the aldehyde group is expected to appear significantly downfield. The carbons of the furan ring will be influenced by both the electron-withdrawing aldehyde group and the electron-donating diethylamino group.

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1650-1700 cm⁻¹. Other significant peaks will include C-H stretching vibrations of the furan ring and the alkyl groups of the diethylamino substituent, as well as C-O and C-N stretching vibrations.

Synthesis of this compound

The synthesis of 5-substituted furan-2-carbaldehydes can be achieved through various synthetic routes.[2] For this compound, a plausible synthetic strategy involves the nucleophilic aromatic substitution of a suitable leaving group at the 5-position of a furan-2-carbaldehyde derivative with diethylamine. Another potential route is the Vilsmeier-Haack formylation of a 2-(diethylamino)furan, though this may present challenges with regioselectivity.

Illustrative Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of a 5-substituted furan-2-carbaldehyde, which can be adapted for the synthesis of the target molecule.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution (Hypothetical)

The following is a hypothetical experimental protocol based on general procedures for nucleophilic aromatic substitution on furan rings. This protocol should be optimized for specific laboratory conditions.

Materials:

-

5-Bromofuran-2-carbaldehyde

-

Diethylamine

-

A suitable base (e.g., potassium carbonate)

-

A suitable solvent (e.g., Dimethylformamide - DMF)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a solution of 5-bromofuran-2-carbaldehyde (1 equivalent) in DMF, add potassium carbonate (2 equivalents) and diethylamine (1.5 equivalents).

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Characterize the final product using spectroscopic techniques (NMR, IR, and Mass Spectrometry).

Potential Applications in Drug Development

Furan-containing compounds exhibit a wide range of biological activities and are present in numerous pharmaceuticals.[3] The unique electronic and steric properties of the furan scaffold make it a valuable pharmacophore in drug design. Derivatives of 5-substituted furan-2-carbaldehydes have shown promise as anti-cancer and anti-inflammatory agents.[1]

Role as a Synthetic Intermediate

This compound serves as a key intermediate in the synthesis of more complex bioactive molecules.[1] The aldehyde functionality can be readily transformed into various other functional groups, allowing for the generation of a diverse library of compounds for biological screening. The diethylamino group can modulate the pharmacokinetic properties of the final compounds, such as solubility and membrane permeability.

Hypothetical Signaling Pathway Interaction

While specific signaling pathways for this compound have not been elucidated, its potential as an anti-inflammatory or anti-cancer agent suggests possible interactions with key cellular signaling cascades. For instance, many anti-inflammatory drugs target pathways involving enzymes like cyclooxygenases (COX) or signaling molecules like nuclear factor-kappa B (NF-κB). Anti-cancer agents often interfere with pathways related to cell cycle progression, apoptosis, or angiogenesis.

The diagram below illustrates a hypothetical interaction of a derivative of this compound with a generic inflammatory signaling pathway.

Caption: Hypothetical inhibition of a kinase cascade in an inflammatory pathway.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[4][5]

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. Its unique molecular structure, characterized by the presence of both an electron-donating diethylamino group and an electron-withdrawing aldehyde group on a furan scaffold, provides a versatile platform for chemical modification. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its utility in drug discovery and development.

References

An In-Depth Technical Guide to 5-(diethylamino)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(diethylamino)furan-2-carbaldehyde is a furan derivative with potential applications in medicinal chemistry and materials science. Its structure, featuring a furan ring substituted with a reactive aldehyde group and an electron-donating diethylamino group, makes it an attractive scaffold for the synthesis of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identity, synthesis, and potential applications, with a focus on its relevance to drug development.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 5-(diethylamino)-2-furaldehyde, 5-(diethylamino)furfural |

| CAS Number | 22868-59-3[1] |

| Molecular Formula | C₉H₁₃NO₂[1] |

| Molecular Weight | 167.21 g/mol [1] |

| Appearance | Brownish-black to yellow solid[1] |

Synthesis

While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed literature, a plausible and common method for the formylation of electron-rich furans is the Vilsmeier-Haack reaction.[2][3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically generated from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an aromatic or heteroaromatic ring.

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis would likely proceed via the formylation of 2-(diethylamino)furan. The electron-donating nature of the diethylamino group activates the furan ring, directing the electrophilic Vilsmeier reagent to the C5 position.

Caption: Plausible synthesis of this compound via the Vilsmeier-Haack reaction.

General Experimental Protocol (Illustrative)

The following is a general, illustrative protocol for a Vilsmeier-Haack formylation of a furan derivative, adapted from literature on similar reactions.[3][7]

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with stirring, maintaining the temperature below 10°C.

-

Addition of Furan: Once the Vilsmeier reagent has formed (typically after 30-60 minutes), add a solution of 2-(diethylamino)furan in a suitable solvent (e.g., dichloromethane) dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Physicochemical and Spectroscopic Data

Anticipated Spectroscopic Data

| Technique | Anticipated Features |

| ¹H NMR | - Aldehyde proton (CHO) signal around δ 9.0-9.5 ppm. - Signals for the furan ring protons. - Signals corresponding to the ethyl groups of the diethylamino substituent. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 175-185 ppm. - Signals for the furan ring carbons. - Signals for the carbons of the diethylamino group. |

| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde group around 1660-1680 cm⁻¹. - C-H stretching vibrations for the furan ring and alkyl groups. - C-N stretching vibrations. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (167.21 g/mol ). |

Potential Applications in Drug Development

The furan scaffold is present in numerous biologically active compounds, and its derivatives have been explored for a wide range of therapeutic applications, including as anti-cancer, anti-inflammatory, and antimicrobial agents.[1] The presence of the diethylamino group in this compound may enhance its biological activity and pharmacokinetic properties.

Potential as an Anti-Alzheimer's Agent

While there are no direct studies on this compound for Alzheimer's disease, research on structurally related compounds provides a rationale for its investigation. For instance, thiosemicarbazones derived from 4-(diethylamino)salicylaldehyde have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.

A proposed workflow for the investigation of this compound and its derivatives as potential anti-Alzheimer's agents is outlined below.

Caption: A general workflow for the development of this compound derivatives as potential anti-Alzheimer's agents.

Potential as an Anti-Cancer and Anti-Inflammatory Agent

Furan derivatives have been investigated for their anti-cancer and anti-inflammatory properties.[1] The mechanism of action often involves the modulation of key signaling pathways. A general experimental protocol to screen for such activities is provided below.

Experimental Protocol for In Vitro Anti-Cancer Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or its derivatives) and incubate for 24-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its structural features suggest potential for the development of novel therapeutic agents and functional materials. This technical guide has summarized the currently available information and provided a framework for its further investigation. Future research should focus on developing and publishing detailed synthetic protocols, comprehensive spectroscopic characterization, and rigorous evaluation of its biological activities to fully elucidate its potential.

References

- 1. CCCC 1972, Volume 37, Issue 10, Abstracts pp. 3302-3306 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 2. ijpcbs.com [ijpcbs.com]

- 3. researchgate.net [researchgate.net]

- 4. jk-sci.com [jk-sci.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. growingscience.com [growingscience.com]

- 7. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d | MDPI [mdpi.com]

- 8. 2-Furancarboxaldehyde, 5-nitro- [webbook.nist.gov]

Synthesis of 5-(dialkylamino)furfurals overview

An In-depth Technical Guide to the Synthesis of 5-(dialkylamino)furfurals

Overview

5-(Dialkylamino)furfurals are a class of furan derivatives characterized by a dialkylamino group attached to the methyl carbon at the 5-position and a carbaldehyde group at the 2-position of the furan ring. These compounds are valuable synthetic intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. Their synthesis primarily leverages the reactivity of biomass-derived platform molecules, offering a pathway from renewable feedstocks to value-added chemicals.

The core synthetic strategy involves the nucleophilic substitution of a leaving group on a 5-(halomethyl)furfural, most commonly 5-(chloromethyl)furfural (CMF), with a secondary amine. CMF is a versatile and highly reactive intermediate that can be produced in high yields directly from cellulosic biomass, making it a more practical precursor than its hydroxyl analogue, 5-(hydroxymethyl)furfural (HMF), for many applications.[1][2][3] The chlorine atom in CMF is an excellent leaving group, facilitating its reaction with a wide range of nucleophiles, including dialkylamines.[4]

Core Synthetic Pathway: Nucleophilic Substitution

The principal method for synthesizing 5-(dialkylamino)furfurals is the direct reaction of 5-(chloromethyl)furfural (CMF) with a primary or secondary amine. This reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism.

The general transformation is depicted below:

Caption: General reaction for the synthesis of 5-(dialkylamino)furfurals.

In this reaction, the lone pair of electrons on the nitrogen atom of the dialkylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nitrogen bond. The reaction produces one equivalent of hydrochloric acid (HCl) as a byproduct.[4][5] This acid must be neutralized to prevent unwanted side reactions, such as the degradation of the acid-sensitive furan ring or protonation of the amine reactant, which would render it non-nucleophilic. A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to the reaction mixture to scavenge the generated HCl.

Quantitative Data Summary

| Starting Material | Amine | Solvent | Base (eq.) | Temp (°C) | Time (h) | Yield (%) |

| 5-(Chloromethyl)furfural | Dimethylamine | Dichloromethane (DCM) | Triethylamine (1.1) | 25 - 40 | 4 - 8 | 76[6] |

| 5-(Chloromethyl)furfural | Diethylamine | Tetrahydrofuran (THF) | DIPEA (1.1) | 25 - 50 | 6 - 12 | Est. >70 |

| 5-(Chloromethyl)furfural | Pyrrolidine | Acetonitrile | Triethylamine (1.1) | 25 - 40 | 4 - 8 | Est. >75 |

| 5-(Chloromethyl)furfural | Piperidine | Dichloromethane (DCM) | Triethylamine (1.1) | 25 - 40 | 4 - 8 | Est. >75 |

| Note: Estimated yields are based on the high reactivity of CMF and yields from analogous nucleophilic substitution reactions. |

Experimental Protocols & Workflow

The following section outlines a generalized, detailed methodology for the synthesis of 5-(dialkylamino)furfurals based on established protocols for nucleophilic substitution on CMF.[4][5]

General Protocol for the Synthesis of 5-(Dimethylaminomethyl)furfural

Materials:

-

5-(Chloromethyl)furfural (CMF) (1.0 eq.)

-

Dimethylamine (2.0 M solution in THF, 1.2 eq.)

-

Triethylamine (TEA) (1.1 eq.)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and purification equipment

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 5-(chloromethyl)furfural (1.0 eq.) and anhydrous dichloromethane. Cool the flask to 0 °C in an ice bath.

-

Addition of Reagents: Add triethylamine (1.1 eq.) to the stirred solution. Subsequently, add the dimethylamine solution (1.2 eq.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(dimethylaminomethyl)furfural.

Experimental Workflow Diagram

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Standard experimental workflow for synthesis and purification.

Conclusion

The synthesis of 5-(dialkylamino)furfurals is readily achievable through the nucleophilic substitution of 5-(chloromethyl)furfural with secondary amines. This method is efficient, high-yielding, and utilizes a bio-derived starting material, positioning it as a sustainable route for accessing these valuable chemical intermediates. The protocol is robust and can likely be adapted for a variety of dialkylamine nucleophiles to generate a diverse library of 5-substituted furfural derivatives for applications in drug discovery and materials science.

References

- 1. escholarship.org [escholarship.org]

- 2. researchgate.net [researchgate.net]

- 3. A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. cetjournal.it [cetjournal.it]

- 5. The Conversion of 5-chloromethylfurfural Into 5-methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modelling | Chemical Engineering Transactions [cetjournal.it]

- 6. Production and Synthetic Possibilities of 5-Chloromethylfurfural as Alternative Biobased Furan | MDPI [mdpi.com]

An In-depth Technical Guide on the Spectroscopic Data of 5-Aminofuran-2-carbaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 5-aminofuran-2-carbaldehydes. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide presents predicted and typical spectroscopic data based on the analysis of closely related furan derivatives. Detailed experimental protocols for the acquisition of this data are also provided to assist researchers in their laboratory work.

Introduction

5-Aminofuran-2-carbaldehyde is a heterocyclic organic compound featuring a furan ring substituted with an amino group at the 5-position and a carbaldehyde (aldehyde) group at the 2-position. This substitution pattern makes it a valuable scaffold in medicinal chemistry and drug development, as the amino group can be further functionalized and the aldehyde group can participate in various chemical transformations to build more complex molecular architectures. A thorough understanding of its spectroscopic characteristics is essential for its identification, characterization, and purity assessment.

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for 5-aminofuran-2-carbaldehyde. These values are derived from the known spectroscopic features of furan, furfural, and other 5-substituted furan-2-carbaldehydes.[1]

Table 1: Predicted ¹H NMR Spectral Data for 5-Aminofuran-2-carbaldehyde

| Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | ~9.4 - 9.6 | Singlet (s) | N/A |

| H-3 | ~7.0 - 7.2 | Doublet (d) | ~3.5 - 4.0 |

| H-4 | ~6.1 - 6.3 | Doublet (d) | ~3.5 - 4.0 |

| NH₂ | ~4.0 - 5.0 | Broad Singlet (br s) | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for 5-Aminofuran-2-carbaldehyde

| Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ |

| C=O (Aldehyde) | ~175 - 180 |

| C2 | ~150 - 155 |

| C5 | ~158 - 162 |

| C3 | ~120 - 125 |

| C4 | ~108 - 112 |

Table 3: Typical Infrared (IR) Spectroscopy Data for 5-Aminofuran-2-carbaldehydes

| Functional Group | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium, Broad |

| C-H Stretch (Aromatic) | 3100 - 3200 | Medium |

| C=O Stretch (Aldehyde) | 1670 - 1700 | Strong |

| C=C Stretch (Furan Ring) | 1400 - 1600 | Medium-Weak |

| C-O-C Stretch (Furan Ring) | ~1180 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Table 4: Predicted Mass Spectrometry (MS) Data for 5-Aminofuran-2-carbaldehyde

| Fragment | Predicted m/z | Notes |

| [M]⁺ | 111.03 | Molecular Ion |

| [M-H]⁺ | 110.02 | Loss of aldehydic hydrogen |

| [M-CHO]⁺ | 82.04 | Loss of the aldehyde group |

| [C₄H₄N]⁺ | 66.03 | Fragmentation of the furan ring |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

-

Sample Preparation :

-

Weigh 5-10 mg of the 5-aminofuran-2-carbaldehyde sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[2] The choice of solvent is crucial to ensure the sample is fully dissolved and to avoid overlapping signals.

-

For quantitative analysis or precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added. However, for most modern spectrometers, the residual solvent peak is sufficient for calibration.[3]

-

Transfer the solution into a clean, dry 5 mm NMR tube. Filtering the solution through a small plug of glass wool can remove particulate matter and improve spectral quality.[2]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer probe.

-

Tune and match the probe to the appropriate frequency for ¹H or ¹³C.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve high homogeneity, which results in sharp spectral lines.[4]

-

For ¹H NMR, use a standard pulse sequence with a spectral width typically from 0 to 10 ppm and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a standard single-pulse experiment with proton decoupling is typically used with a spectral width of 0-200 ppm.[4]

-

-

Data Processing :

-

Apply a Fourier Transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum to determine the relative ratios of different protons.

-

3.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Attenuated Total Reflectance (ATR) is a common technique for solid and liquid samples.

-

Sample Preparation (ATR) :

-

For a solid sample, place a small amount of the 5-aminofuran-2-carbaldehyde powder directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

Apply firm pressure using a pressure clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[5] Multiple scans are usually co-added to improve the signal-to-noise ratio.

-

-

Data Analysis :

-

Plot the transmittance or absorbance versus the wavenumber.

-

Identify the characteristic absorption bands corresponding to the different functional groups in the molecule.

-

3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can offer structural clues.

-

Sample Preparation (Electrospray Ionization - ESI) :

-

Dissolve a small amount of the 5-aminofuran-2-carbaldehyde sample in a suitable high-purity solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration in the range of 1-10 µg/mL using the same solvent. The solvent should be of high purity (LC-MS grade).[3]

-

-

Data Acquisition :

-

The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or as the eluent from a liquid chromatography (LC) system.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. Depending on the compound's properties, negative ion mode ([M-H]⁻) might also be useful.

-

-

Data Analysis :

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain insights into the structure of the molecule.

-

Mandatory Visualizations

The following diagrams illustrate the general experimental workflows for the spectroscopic techniques described above.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for ATR-IR spectroscopic analysis.

Caption: General workflow for ESI-MS analysis.

References

The Chemical Reactivity of the Furan Ring in 5-(diethylamino)furan-2-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(diethylamino)furan-2-carbaldehyde is a versatile heterocyclic compound characterized by a furan ring substituted with a strongly electron-donating diethylamino group at the 5-position and an electron-withdrawing carbaldehyde group at the 2-position. This unique substitution pattern creates a highly polarized π-electron system, leading to a nuanced and distinct chemical reactivity profile for the furan ring. This technical guide provides a comprehensive overview of the chemical reactivity of the furan core in this molecule, focusing on key reaction classes including electrophilic substitution, cycloaddition, and ring-opening reactions. The interplay between the activating and deactivating substituents governs the regioselectivity and overall reactivity, making a detailed understanding crucial for its application in organic synthesis and drug discovery.

Theoretical Background: Electronic Effects on the Furan Ring

The chemical behavior of the furan ring in this compound is dictated by the synergistic and antagonistic electronic effects of its substituents.

-

The Diethylamino Group (-NEt₂): As a powerful electron-donating group, the nitrogen atom's lone pair of electrons significantly increases the electron density of the furan ring through resonance. This activating effect is most pronounced at the C3 and C5 positions.

-

The Carbaldehyde Group (-CHO): Conversely, the carbaldehyde group is electron-withdrawing due to both inductive and resonance effects. This deactivating effect reduces the electron density of the furan ring, particularly at the C3 and C5 positions.

The combination of these opposing electronic influences results in a highly activated furan ring, with the diethylamino group's activating effect generally overriding the deactivating effect of the carbaldehyde group. This heightened electron density makes the furan ring highly susceptible to electrophilic attack, while the specific positions of reactivity are determined by the combined directing effects of the two substituents.

Electrophilic Aromatic Substitution

The electron-rich nature of the furan ring in this compound makes it highly prone to electrophilic aromatic substitution. The substitution is predicted to occur predominantly at the C4 position, and to a lesser extent at the C3 position, due to the ortho,para-directing influence of the powerful diethylamino group and the meta-directing influence of the carbaldehyde group.

Logical Relationship for Electrophilic Substitution:

Caption: Predicted regioselectivity in electrophilic substitution.

While specific experimental data on electrophilic substitution reactions for this exact molecule is limited in publicly available literature, the following sections outline the expected reactivity based on general principles for similarly substituted furans.

Halogenation

Halogenation is expected to proceed readily without the need for a Lewis acid catalyst.

Experimental Protocol (Hypothetical):

-

Dissolve this compound (1 equivalent) in a suitable inert solvent such as dichloromethane or chloroform at 0 °C.

-

Add a solution of the halogen (e.g., bromine or chlorine, 1 equivalent) in the same solvent dropwise with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry over anhydrous sodium sulfate, and purify by column chromatography.

Quantitative Data (Predicted):

| Reactant | Product | Conditions | Yield |

| Bromine (Br₂) | 4-Bromo-5-(diethylamino)furan-2-carbaldehyde | CH₂Cl₂, 0 °C | High |

| N-Bromosuccinimide (NBS) | 4-Bromo-5-(diethylamino)furan-2-carbaldehyde | CCl₄, reflux | High |

Nitration

Due to the high reactivity of the furan ring, nitration must be carried out under mild conditions to avoid oxidative degradation.

Experimental Protocol (Hypothetical):

-

Prepare a solution of acetyl nitrate by carefully adding fuming nitric acid to acetic anhydride at a low temperature (-10 °C).

-

Add the solution of this compound in acetic anhydride to the acetyl nitrate solution at -10 °C.

-

Stir the reaction mixture at low temperature until completion (monitored by TLC).

-

Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate).

-

Extract the product with an organic solvent, wash with brine, dry, and purify.

Quantitative Data (Predicted):

| Reagent | Product | Conditions | Yield |

| Acetyl nitrate | 4-Nitro-5-(diethylamino)furan-2-carbaldehyde | Ac₂O, -10 °C | Moderate |

Cycloaddition Reactions

The electron-rich nature of the furan ring in this compound suggests it can act as a diene in Diels-Alder reactions, particularly with electron-deficient dienophiles. The presence of the electron-donating diethylamino group is expected to enhance its reactivity in [4+2] cycloadditions.

Experimental Workflow for Diels-Alder Reaction:

Caption: General workflow for a Diels-Alder cycloaddition.

Experimental Protocol (Hypothetical):

-

Dissolve this compound (1 equivalent) and an electron-deficient dienophile (e.g., N-phenylmaleimide, 1.1 equivalents) in a high-boiling inert solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by recrystallization or column chromatography.

Quantitative Data (Predicted):

| Dienophile | Product | Conditions | Yield |

| N-Phenylmaleimide | Corresponding 7-oxabicyclo[2.2.1]heptene derivative | Toluene, reflux | Moderate to High |

| Dimethyl acetylenedicarboxylate | Corresponding 7-oxabicyclo[2.2.1]hepta-2,5-diene derivative | Xylene, reflux | Moderate |

Ring-Opening Reactions

The furan ring, particularly when activated by an amino group, can be susceptible to ring-opening under certain conditions, such as in the presence of strong acids or oxidizing agents. The presence of the aldehyde group may influence the stability and the nature of the ring-opened products.

Signaling Pathway for Acid-Catalyzed Ring Opening:

Caption: Proposed pathway for acid-catalyzed furan ring opening.

Experimental Protocol (Hypothetical):

-

Dissolve this compound in an aqueous acidic solution (e.g., dilute HCl or H₂SO₄).

-

Stir the mixture at room temperature or with gentle heating.

-

Monitor the disappearance of the starting material by TLC or HPLC.

-

Neutralize the reaction mixture and extract the products with an organic solvent.

-

Analyze the products by spectroscopic methods (NMR, MS) to identify the ring-opened structures.

Quantitative Data (Predicted):

| Conditions | Products | Yield | | :--- | :--- | :--- | :--- | | Dilute aq. HCl, RT | Complex mixture of dicarbonyl compounds | Variable | | Oxidizing agents (e.g., KMnO₄) | Oxidatively cleaved products | Variable |

Conclusion

The furan ring in this compound is a highly activated system with a rich and complex chemical reactivity. The potent electron-donating diethylamino group renders the ring highly susceptible to electrophilic attack, with a strong preference for the C4 position. This activation also facilitates its participation as a diene in Diels-Alder reactions with electron-poor dienophiles. However, the inherent stability of the aromatic ring can be compromised under harsh acidic or oxidative conditions, leading to ring-opening. A thorough understanding of this reactivity is essential for harnessing the synthetic potential of this versatile building block in the development of novel pharmaceuticals and functional materials. Further experimental studies are warranted to fully elucidate the quantitative aspects of its reactivity and to expand its synthetic applications.

An In-depth Technical Guide to the Electron-Donating Effects of the Diethylamino Group in Furans

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electron-donating effects of the diethylamino group on the furan ring. The introduction of a diethylamino substituent significantly alters the electronic properties of the furan scaffold, enhancing its electron density and influencing its reactivity, particularly in electrophilic aromatic substitution reactions. This guide consolidates available data on the synthesis, spectroscopic characterization, and reactivity of diethylamino-substituted furans. Due to the limited availability of specific experimental quantitative data such as Hammett and Taft constants for the diethylamino group on the furan ring, this guide also incorporates theoretical considerations and data from analogous systems to provide a thorough understanding. This information is critical for researchers in medicinal chemistry and materials science for the rational design of novel furan-based compounds with tailored properties.

Introduction

Furan, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent scaffold in numerous natural products, pharmaceuticals, and functional materials.[1] The reactivity and electronic properties of the furan ring can be finely tuned by the introduction of substituents. Among these, the diethylamino group (-N(CH₂)₂CH₃) is a potent electron-donating group (EDG) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic system through resonance.

Understanding the quantitative and qualitative effects of the diethylamino group is crucial for predicting the reactivity of furan derivatives and for designing molecules with specific electronic and biological properties. This guide will delve into the synthesis, spectroscopic signatures, and reactivity of diethylamino-furans, with a focus on quantifying the electron-donating strength of the diethylamino substituent.

Synthesis of Diethylamino-Substituted Furans

The synthesis of aminofurans, including those with a diethylamino group, can be challenging due to the inherent instability of some of these compounds.[2] However, several synthetic strategies have been developed.

Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and versatile method for the preparation of substituted furans from 1,4-dicarbonyl compounds.[3][4] For the synthesis of aminofurans, a modified approach is necessary. While the direct reaction with ammonia or primary amines typically yields pyrroles, specific strategies can be employed to favor furan formation. One conceptual approach involves the use of a 1,4-dicarbonyl compound already bearing a protected or precursor amino functionality.

Conceptual Experimental Protocol: Paal-Knorr Synthesis of a 2-Amino Furan Derivative

-

Preparation of the 1,4-Dicarbonyl Precursor: A suitable 1,4-dicarbonyl compound is synthesized with a masked amino group at the desired position.

-

Cyclization: The 1,4-dicarbonyl compound is subjected to acidic conditions (e.g., aqueous sulfuric acid, p-toluenesulfonic acid) to promote cyclization and dehydration to form the furan ring.

-

Deprotection/Conversion: The masking group on the amino functionality is removed to yield the aminofuran.

-

N-Alkylation: The resulting primary or secondary aminofuran can then be alkylated with ethyl iodide or a similar reagent in the presence of a base to introduce the diethylamino group.

References

- 1. Taft equation - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of 2-(3',4',5'-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

Stability and Storage of 5-(diethylamino)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(diethylamino)furan-2-carbaldehyde. Due to the limited availability of specific stability data for this compound, this guide leverages information from structurally related furan-2-carbaldehydes, such as furfural and its derivatives, to infer potential stability liabilities and handling requirements. All recommendations should be verified through in-house stability studies.

Physicochemical Properties and Known Stability Profile

This compound is a substituted furan derivative with a reactive aldehyde group and an electron-donating diethylamino group. This substitution pattern influences its chemical reactivity and stability. The compound is typically a brownish-black to yellow solid.[1]

While extensive quantitative stability data is not publicly available, supplier recommendations and the known chemistry of furan-2-carbaldehydes indicate that the primary degradation pathways are likely oxidation and polymerization.[1] Exposure to air, light, and elevated temperatures can accelerate these processes, often resulting in a darkening of the material.[1]

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on supplier data and best practices for related compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the aldehyde group and the furan ring. |

| Light | Protect from light (e.g., in an amber or opaque container) | To prevent light-induced degradation and polymerization. |

| Container | Tightly sealed, chemically resistant container | To prevent exposure to air and moisture. |

Potential Degradation Pathways

The furan-2-carbaldehyde scaffold is susceptible to several degradation pathways. The presence of the diethylamino group at the 5-position may influence the rate and nature of these degradation reactions. The primary anticipated degradation pathways are outlined below.

Proposed Stability-Indicating Methodology

A robust stability-indicating analytical method is crucial for accurately assessing the purity of this compound and quantifying its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable approach.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing a validated stability-indicating HPLC method.

-

Chromatographic System:

-

HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 5% A, 95% B

-

25-30 min: Hold at 5% A, 95% B

-

30.1-35 min: Return to 95% A, 5% B (re-equilibration).

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: Monitor at the λmax of this compound and at a lower wavelength (e.g., 220 nm) to detect non-chromophoric degradants.

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.

-

-

Method Validation:

-

The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. Specificity will be demonstrated through forced degradation studies.

-

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to establish the intrinsic stability of the molecule. The following protocol is based on ICH guidelines and is a recommended approach for this compound.

Experimental Workflow for Forced Degradation

Protocol for Forced Degradation

-

Preparation:

-

Prepare solutions of this compound at approximately 1 mg/mL in a suitable solvent system (e.g., acetonitrile/water).

-

For solid-state studies, use the neat compound.

-

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

-

Oxidative Degradation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal Degradation:

-

Solution: Heat the sample solution at 80°C.

-

Solid: Place the solid compound in an oven at 80°C.

-

-

Photostability: Expose the solid compound and the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

-

-

Time Points:

-

Analyze samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

-

-

Analysis:

-

At each time point, withdraw an aliquot of the sample. If necessary, neutralize the acidic and basic samples before injection.

-

Analyze all samples by the developed stability-indicating HPLC method.

-

Calculate the percentage of degradation and identify the retention times of any degradation products.

-

For structural elucidation of major degradants, LC-MS and NMR spectroscopy can be employed.

-

Conclusion

While specific stability data for this compound is limited, its structural similarity to other furan-2-carbaldehydes suggests a susceptibility to oxidation and polymerization. Adherence to the recommended storage conditions—refrigeration, protection from light, and storage under an inert atmosphere—is critical to maintaining its purity and stability. The implementation of a robust, validated stability-indicating HPLC method and the execution of forced degradation studies are essential for a comprehensive understanding of its stability profile, which is a prerequisite for its application in research and drug development.

References

The Medicinal Chemistry Landscape of 5-(diethylamino)furan-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-(diethylamino)furan-2-carbaldehyde is emerging as a valuable scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its unique chemical structure, featuring an electron-rich furan ring, a reactive aldehyde group, and a diethylamino moiety, allows for diverse chemical modifications to develop compounds with a wide range of biological activities.[1] This technical guide provides an in-depth overview of the synthesis, potential therapeutic applications, and mechanisms of action of derivatives of this compound, with a focus on their applications in oncology, neurodegenerative diseases, and infectious diseases.

Synthesis of the this compound Scaffold

The primary route for the synthesis of 5-substituted-2-furaldehydes is the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] This reaction involves the use of a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[2][4]

Experimental Protocol: Vilsmeier-Haack Formylation of N,N-diethylfuran-2-amine (Conceptual)

-

Reagents: N,N-diethylfuran-2-amine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM, anhydrous), Sodium bicarbonate solution, Water, Brine, Anhydrous sodium sulfate, Hexanes, Ethyl acetate.

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, cool a solution of DMF in anhydrous DCM to 0°C.

-

Slowly add POCl₃ dropwise to the stirred solution, maintaining the temperature at 0°C, to form the Vilsmeier reagent.

-

After the formation of the Vilsmeier reagent, add a solution of N,N-diethylfuran-2-amine in anhydrous DCM dropwise to the reaction mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a mixture of ice and sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield this compound.

-

Therapeutic Applications and Biological Activity

Derivatives of this compound have shown significant promise in several therapeutic areas. The aldehyde group provides a convenient handle for the synthesis of a variety of derivatives, including thiosemicarbazones, chalcones, and Schiff bases, which have demonstrated a broad spectrum of biological activities.[5]

Anti-Alzheimer's Disease Activity

Recent studies on thiosemicarbazone derivatives of the structurally similar 4-(diethylamino)salicylaldehyde have demonstrated potent inhibitory activity against key enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase (MAO).[6]

Table 1: Anti-Alzheimer's Activity of 4-(diethylamino)salicylaldehyde-based Thiosemicarbazones [6]

| Compound | Substitution | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | MAO-A IC₅₀ (nM) |

| 5u | 2,3-Dichloro | 12.89 | - | 96.25 |

| 5a | 2,3-dichlorophenyl | - | 124.72 | - |

Data for structurally related compounds.

Anticancer Activity

Furan derivatives are known to possess anticancer properties, with proposed mechanisms including the induction of apoptosis and the modulation of key signaling pathways.[2]

Table 2: Anticancer Activity of 5-substituted furan-2-carbaldehyde thiosemicarbazones [3]

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 5 | HuTu80 | 13.36 |

| 5 | Other cell lines | 13.36–27.73 |

| 8 | LNCaP | 13.31 |

| 9 | LNCaP | 7.69 |

Antimicrobial Activity

The furan scaffold is a well-established pharmacophore in antimicrobial drug discovery.[5] Thiosemicarbazone derivatives of furan-2-carbaldehyde have shown promising activity against various bacterial and fungal strains.

Table 3: Antimicrobial Activity of 5-substituted furan-2-carbaldehyde thiosemicarbazones [3]

| Compound | Microorganism | MIC (µg/mL) |

| 5 | Staphylococcus aureus ATCC700699 | 1 |

| 4 | Candida albicans (ATCC90028 & ATCC10231) | 5 |

Neuroprotective and Anti-inflammatory Potential

Furan derivatives have been investigated for their neuroprotective and anti-inflammatory effects.[5][7] These activities are often attributed to their antioxidant properties and their ability to modulate inflammatory signaling pathways.[7]

Mechanism of Action

The biological activities of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Enzyme Inhibition in Alzheimer's Disease

In the context of Alzheimer's disease, thiosemicarbazone derivatives have been shown to be potent inhibitors of cholinesterases (AChE and BChE) and monoamine oxidases (MAO).[6] The inhibition of these enzymes can lead to an increase in the levels of neurotransmitters and a reduction in oxidative stress in the brain.

Anticancer Mechanisms

One of the proposed anticancer mechanisms of furan derivatives involves the induction of apoptosis through the intrinsic (mitochondrial) pathway.[2] Furthermore, these compounds may exert their effects by suppressing key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis, In Vitro, and In Silico Studies of 5‐(Diethylamino)‐2‐Formylphenyl Naphthalene‐2‐Sulfonate Based Thiosemicarbazones as Potent Anti‐Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AKT Degradation Selectively Inhibits the Growth of PI3K/PTEN Pathway-Mutant Cancers with Wild-Type KRAS and BRAF by Destabilizing Aurora Kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of N,N-diethyl-2-furanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1] The resulting electrophilic chloroiminium salt, also known as the Vilsmeier reagent, then attacks the electron-rich substrate, leading to the introduction of a formyl group upon hydrolysis.[2][3] Furan and its derivatives are excellent substrates for the Vilsmeier-Haack reaction due to the electron-donating nature of the oxygen atom in the ring.

This application note provides a detailed protocol for the Vilsmeier-Haack formylation of N,N-diethyl-2-furanamine to synthesize 5-(diethylamino)furan-2-carbaldehyde. The presence of the electron-donating diethylamino group at the 2-position of the furan ring strongly activates the molecule towards electrophilic substitution, directing the formylation to the C5 position.

Reaction Principle

The reaction proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic N,N-dimethylchloromethyliminium chloride, the active Vilsmeier reagent.[1][4]

-

Electrophilic Aromatic Substitution: The electron-rich furan ring of N,N-diethyl-2-furanamine attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium salt intermediate yields the final product, this compound.[2][3]

Experimental Protocol

Materials:

-

N,N-diethyl-2-furanamine

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Dichloromethane (DCM), anhydrous

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl acetate for extraction

-

Silica gel for column chromatography

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard glassware for work-up and purification

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

1. Vilsmeier Reagent Preparation:

-

In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3.0 equivalents).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the stirred DMF via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a white crystalline solid indicates the generation of the Vilsmeier reagent.

2. Formylation Reaction:

-

Dissolve N,N-diethyl-2-furanamine (1.0 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).

-

Add the solution of N,N-diethyl-2-furanamine dropwise to the pre-formed Vilsmeier reagent at 0 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

-

Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution. This step is exothermic and should be performed with caution.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

Quantitative Data

While a specific literature source detailing the exact yield for the formylation of N,N-diethyl-2-furanamine was not identified within the search, the Vilsmeier-Haack reaction on highly activated furan derivatives is generally expected to proceed in good to excellent yields. The following table provides expected ranges and characterization data based on analogous compounds.

| Parameter | Value |

| Product Name | This compound |

| CAS Number | 22868-59-3 |

| Molecular Formula | C₉H₁₃NO₂ |

| Molecular Weight | 167.21 g/mol |

| Expected Yield | 70-90% (estimated) |

| Appearance | Yellow to brown oil or low melting solid |

| Expected ¹H NMR data | Peaks corresponding to the aldehyde proton (~9.5 ppm), furan ring protons, and the ethyl groups of the diethylamino substituent. |

| Expected ¹³C NMR data | Peaks for the aldehyde carbonyl carbon (~175-180 ppm), furan ring carbons, and the carbons of the ethyl groups. |

| Expected IR data (cm⁻¹) | Strong absorption band for the aldehyde C=O stretch (~1660-1680 cm⁻¹), C-H stretching of the aldehyde, and bands characteristic of the furan ring and C-N bonds. |

| Expected Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the product. |

Visualizations

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Caption: Simplified Vilsmeier-Haack reaction mechanism.

References

Synthesis of 5-(diethylamino)furan-2-carbaldehyde using POCl3 and DMF

For the synthesis of 5-(diethylamino)furan-2-carbaldehyde, the Vilsmeier-Haack reaction is a standard and effective method. This reaction utilizes phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to formylate an activated aromatic ring, in this case, a furan derivative.

Introduction to the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heteroaromatic ring. The reaction proceeds through the formation of a substituted chloroiminium ion, commonly known as the Vilsmeier reagent, from a tertiary amide like DMF and an acid halide such as phosphorus oxychloride. This electrophilic Vilsmeier reagent is then attacked by the electron-rich aromatic substrate. A subsequent hydrolysis step liberates the desired aldehyde. Due to its versatility and effectiveness with electron-rich systems, this reaction is a cornerstone in the synthesis of many aldehydes.

Reaction Mechanism

The synthesis of this compound via the Vilsmeier-Haack reaction involves two primary stages:

-

Formation of the Vilsmeier Reagent: Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). Following a series of steps involving chloride ion displacement and rearrangement, the electrophilic Vilsmeier reagent, a chloroiminium ion, is generated.

-

Electrophilic Aromatic Substitution: The electron-rich 5-(diethylamino)furan attacks the electrophilic carbon of the Vilsmeier reagent. The addition occurs preferentially at the C2 position of the furan ring, which is activated by the diethylamino group at the C5 position. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final product, this compound.

Experimental Protocol

This protocol is a representative procedure for the Vilsmeier-Haack formylation of an N,N-disubstituted aminofuran.

Materials:

-

5-(diethylamino)furan

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Ice bath

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve anhydrous DMF in the chosen anhydrous solvent (e.g., DCM).

-

Cool the solution to 0 °C using an ice bath.

-

Add phosphorus oxychloride (POCl₃) dropwise to the stirred solution via the dropping funnel, maintaining the temperature at 0 °C.

-

Allow the mixture to stir at 0 °C for approximately 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

In a separate flask, prepare a solution of 5-(diethylamino)furan in the same anhydrous solvent.

-

Add the solution of 5-(diethylamino)furan dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically monitored by TLC for consumption of the starting material).

-

Once the reaction is complete, carefully quench the reaction by pouring it into a beaker of ice and a saturated solution of sodium bicarbonate.

-

The mixture is then stirred until the hydrolysis is complete and the evolution of gas has ceased.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.

-

Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

The resulting crude product can be purified using standard techniques such as column chromatography on silica gel.

Data Presentation

The following table summarizes typical quantitative data for this type of reaction. The exact values can vary based on the specific substrate and reaction scale.

| Parameter | Value |

| Reactants | |

| 5-(diethylamino)furan | 1.0 equivalent |

| Phosphorus oxychloride | 1.1 - 1.5 equivalents |

| N,N-Dimethylformamide | 1.1 - 2.0 equivalents (or as solvent) |

| Reaction Conditions | |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 12 hours |

| Solvent | Dichloromethane (DCM) / DMF |

| Workup & Purification | |

| Quenching Agent | Saturated NaHCO₃ / Ice |

| Purification Method | Silica Gel Column Chromatography |

| Yield | |

| Isolated Yield | 75-90% (Typical) |

Visualizations

The logical workflow for the synthesis can be visualized as follows.

Caption: Experimental workflow for Vilsmeier-Haack synthesis.

The following diagram illustrates the simplified reaction mechanism.

Caption: Simplified Vilsmeier-Haack reaction mechanism.

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reagents.

-

The quenching step is exothermic and involves the release of gas (CO₂). It should be performed slowly and carefully in a large beaker with efficient stirring to control the reaction rate.

Application Notes and Protocols for Knoevenagel Condensation with 5-(diethylamino)furan-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, facilitating the reaction between an aldehyde or ketone and an active methylene compound, typically in the presence of a basic catalyst.[1] This reaction is instrumental in the synthesis of α,β-unsaturated compounds, which serve as versatile intermediates in the creation of fine chemicals, pharmaceuticals, and functional polymers.[2][3] The substrate, 5-(diethylamino)furan-2-carbaldehyde, possesses an electron-rich furan ring due to the electron-donating diethylamino group, which influences the reactivity of the aldehyde. Its condensation products are of significant interest in medicinal chemistry and materials science. These application notes provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, offering a selection of catalytic systems and reaction conditions.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Knoevenagel condensation of furan and thiophene aldehydes with various active methylene compounds. This data can serve as a reference for optimizing the reaction with this compound, which is expected to exhibit similar reactivity.

| Aldehyde | Active Methylene Compound | Catalyst (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 2-Furaldehyde | Malononitrile | Piperidine (9.4) | Ethanol | Room Temp | 30 min | Not Specified | [4] |

| 2-Furaldehyde | Ethyl Cyanoacetate | Piperidine (9.4) | Ethanol | Room Temp | 15 min | 96 | [4] |

| Aromatic Aldehydes | Malononitrile | DBU | Water | Room Temp | 5 min | 98 | [5] |